Morachalcone A

Catalog No.
S633073
CAS No.
76472-88-3
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morachalcone A

CAS Number

76472-88-3

Product Name

Morachalcone A

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+

InChI Key

NXBYIJSAISXPKJ-WEVVVXLNSA-N

SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C

Synonyms

morachalcone A

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C

Pharmacology

Morachalcone A has been identified as a naturally occurring aromatase inhibitor . Aromatase inhibitors are drugs that are used in the treatment of breast cancer and other diseases.

Application: Morachalcone A exhibits potential anti-inflammatory and anticancer activity . It has been found to inhibit nitric oxide production , which plays a role in inflammation and cancer.

Methods: The specific methods of application or experimental procedures would typically involve in vitro (test tube or cell culture) and in vivo (animal) studies to determine the effects of Morachalcone A on specific cellular pathways and responses. The exact procedures would depend on the specific research question being addressed.

Antimicrobial Research

Chalcones, the family of compounds to which Morachalcone A belongs, have been reported to possess antimicrobial properties .

Application: Morachalcone A could potentially be used as an antimicrobial agent.

Methods: Typically, antimicrobial activity is tested using assays that measure the growth of bacteria or fungi in the presence of the compound. The minimum inhibitory concentration (MIC), or the lowest concentration of the compound that prevents microbial growth, is often determined.

Morachalcone A is a naturally occurring compound classified as a chalcone, featuring a chemical formula of C20H20O5. It is primarily derived from the Moraceae family of plants, particularly from the genus Morus. This compound is notable for its structural characteristics, which include a prenyl group and hydroxyl functionalities that contribute to its biological activities. Morachalcone A has gained attention due to its potential as an aromatase inhibitor, making it a subject of interest in medicinal chemistry and drug development.

  • Aromatase Inhibition: Studies indicate Morachalcone A's ability to inhibit aromatase, an enzyme responsible for converting testosterone to estrogen []. This property has potential applications in hormone-related conditions.
  • Anti-inflammatory Activity: Morachalcone A demonstrates anti-inflammatory properties by suppressing the production of nitric oxide, a molecule involved in inflammation []. This suggests its potential role in managing inflammatory diseases.
  • Antioxidant Activity: The structure of Morachalcone A suggests potential antioxidant properties, but further research is needed to confirm its effectiveness in scavenging free radicals [].
  • Pancreatic Lipase Inhibition: Morachalcone A exhibits inhibitory activity against pancreatic lipase, an enzyme involved in fat digestion []. This might contribute to weight management or fat-soluble nutrient absorption regulation.
, most notably via the Claisen-Schmidt condensation. This reaction involves the condensation of two carbonyl compounds—typically an aldehyde and a ketone—resulting in the formation of a chalcone structure. The process includes:

  • Formation of Enolate Ion: A carbonyl compound with an alpha hydrogen is deprotonated by a base, forming an enolate ion.
  • Nucleophilic Attack: This enolate then attacks another carbonyl compound that lacks an alpha hydrogen.
  • Dehydration: Following the nucleophilic attack, water is eliminated, leading to the formation of Morachalcone A.

These reactions illustrate the compound's synthetic versatility and its role in various organic transformations .

Morachalcone A exhibits significant biological activities, particularly as an aromatase inhibitor. Its potency is highlighted by an IC50 value of approximately 4.6 µM, which indicates its effectiveness in inhibiting aromatase enzyme activity compared to other known inhibitors . Additionally, it has shown potential anti-inflammatory properties, making it relevant for therapeutic applications in conditions such as cancer and inflammatory diseases.

The synthesis of Morachalcone A can be approached through different methodologies:

  • Claisen-Schmidt Condensation: This is the primary method used for synthesizing Morachalcone A, where two carbonyl compounds are reacted under basic conditions to yield the desired chalcone.
  • Protective Group Strategies: In some synthetic routes, protective groups are used to enhance yields and selectivity during multi-step synthesis processes. For example, protecting groups like MOM (methoxymethyl) can be employed during intermediate steps .
  • Total Synthesis Approaches: Recent studies have explored total synthesis strategies that involve multiple steps and reagents to construct Morachalcone A from simpler starting materials .

Morachalcone A has several promising applications:

  • Pharmaceutical Development: Due to its aromatase inhibitory activity, it is being investigated as a potential treatment for hormone-dependent cancers such as breast cancer.
  • Anti-inflammatory Treatments: Its anti-inflammatory properties suggest potential use in treating chronic inflammatory conditions.
  • Natural Product Research: The compound serves as a lead structure for developing new derivatives with enhanced biological activity .

Research into the interaction of Morachalcone A with biological targets has revealed its ability to modulate enzymatic activity effectively. Studies have demonstrated that it interacts with the aromatase enzyme, leading to decreased estrogen production, which is crucial in hormone-sensitive cancers . Additionally, investigations into its anti-inflammatory effects have shown that it may inhibit pathways involved in inflammatory responses.

Morachalcone A shares structural similarities with other chalcones and flavonoids but stands out due to its specific biological activities and unique structural features. Below are some similar compounds for comparison:

Compound NameStructural FeaturesBiological Activity
Isogemichalcone BPrenylated structure; similar aromatic ringAromatase inhibitor
Isogemichalcone CHydroxylated derivativesAromatase inhibitor
SofalconeContains thiourea moietyAnti-ulcer agent
ChalconeBasic chalcone structure without prenylVaries; less potent

Uniqueness of Morachalcone A

Morachalcone A is unique due to its specific arrangement of hydroxyl groups and prenyl substitution that enhances its biological activity compared to other similar compounds. Its effective inhibition of aromatase distinguishes it within the class of chalcones and highlights its potential therapeutic relevance .

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

340.13107373 g/mol

Monoisotopic Mass

340.13107373 g/mol

Heavy Atom Count

25

Appearance

Orange powder

Melting Point

204 - 205 °C

UNII

KRR4CUV7BP

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15

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